molecular formula C6H7FNO3S+ B12514418 1-Fluoro-4-methyl-2-sulfopyridin-1-ium

1-Fluoro-4-methyl-2-sulfopyridin-1-ium

Katalognummer: B12514418
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: CZLMNRIAOUVXNU-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-4-methyl-2-sulfopyridin-1-ium is a chemical compound with the molecular formula C6H7FNO3S It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-methyl-2-sulfopyridin-1-ium typically involves the fluorination of 4-methyl-2-sulfopyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring. Common reagents used in this process include fluorinating agents such as Selectfluor®.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-4-methyl-2-sulfopyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridinium derivatives.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-4-methyl-2-sulfopyridin-1-ium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Fluoro-4-methyl-2-sulfopyridin-1-ium involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The sulfonyl group provides additional sites for chemical modification, making it a versatile reagent in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

  • 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate
  • 2-Fluoro-1-methylpyridinium p-toluenesulfonate

Comparison: 1-Fluoro-4-methyl-2-sulfopyridin-1-ium is unique due to its specific substitution pattern on the pyridine ring. The presence of both a fluorine atom and a sulfonyl group provides distinct reactivity and potential applications compared to other fluorinated pyridinium compounds. Its structure allows for selective chemical modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C6H7FNO3S+

Molekulargewicht

192.19 g/mol

IUPAC-Name

1-fluoro-4-methylpyridin-1-ium-2-sulfonic acid

InChI

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3/p+1

InChI-Schlüssel

CZLMNRIAOUVXNU-UHFFFAOYSA-O

Kanonische SMILES

CC1=CC(=[N+](C=C1)F)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.